Ethyl 2-Ethoxy-4-methylbenzoate-d10
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
218.31 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
PQLJVFJXXWBUPR-IZUSZFKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Deuterated Ethyl 2-Ethoxy-4-methylbenzoate
Abstract
Isotopic labeling, particularly the substitution of hydrogen with its stable, heavier isotope deuterium, is a cornerstone of modern pharmaceutical research and development. The profound impact of deuterium incorporation on a molecule's pharmacokinetic profile, primarily through the kinetic isotope effect, can significantly enhance metabolic stability, reduce toxic metabolites, and ultimately improve the therapeutic index of a drug candidate.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for preparing deuterated variants of Ethyl 2-Ethoxy-4-methylbenzoate, a key structural motif in various organic molecules. We will explore methodologies for both the synthesis of the parent compound and strategic, site-selective incorporation of deuterium onto the aromatic ring, the ethoxy moiety, and the methyl group. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable, field-proven experimental protocols.
Introduction
The strategic replacement of a carbon-hydrogen (C-H) bond with a more stable carbon-deuterium (C-D) bond can decelerate metabolic processes that involve the cleavage of that specific bond.[3] This phenomenon, known as the kinetic isotope effect (KIE), has been successfully leveraged to optimize drug properties, leading to approved deuterated drugs like Austedo® (deutetrabenazine).[3][5] Ethyl 2-Ethoxy-4-methylbenzoate serves as an excellent model scaffold for demonstrating the key synthetic challenges and strategies involved in preparing deuterated compounds. Its structure contains multiple, distinct sites for potential deuteration: the aromatic ring, the ethyl group of the ether, the ethyl group of the ester, and the methyl group.
This guide is structured to provide a logical progression from the synthesis of the foundational, non-deuterated molecule to the targeted introduction of deuterium. We will dissect various synthetic pathways, explaining the causality behind experimental choices and providing self-validating protocols grounded in authoritative literature.
Part I: Synthesis of the Non-Deuterated Parent Compound
Before embarking on deuteration strategies, a robust and scalable synthesis of the parent molecule, Ethyl 2-Ethoxy-4-methylbenzoate, is essential. The most common and efficient starting material is 2-hydroxy-4-methylbenzoic acid.[6][7][8]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 2-hydroxy-4-methylbenzoic acid and appropriate ethylating agents.
Caption: Retrosynthesis of Ethyl 2-Ethoxy-4-methylbenzoate.
Pathway A: One-Pot Di-Ethylation via Williamson Ether Synthesis & Esterification
This highly efficient method combines the etherification of the phenolic hydroxyl group and the esterification of the carboxylic acid in a single reaction vessel. The use of diethyl sulfate with a suitable base, such as potassium carbonate, provides both the ethyl groups required.[6]
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-hydroxy-4-methylbenzoic acid (15.2 g, 0.1 mol) and anhydrous potassium carbonate (41.4 g, 0.3 mol).
-
Solvent Addition: Add 200 mL of anhydrous dimethylformamide (DMF) or acetone to the flask.
-
Reagent Addition: Begin stirring the suspension and add diethyl sulfate (38.5 g, 0.25 mol) dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with 10% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted starting material, followed by a wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-Ethoxy-4-methylbenzoate.
Pathway B: Stepwise Synthesis
A more controlled, albeit longer, approach involves a two-step process: first, a selective Williamson ether synthesis on the phenolic hydroxyl group, followed by a Fischer esterification of the carboxylic acid.
-
Step 1: Williamson Ether Synthesis. The phenolic proton is more acidic than the carboxylic acid proton and can be selectively deprotonated with a carefully chosen base (e.g., one equivalent of NaH or K₂CO₃) before alkylation with an ethyl halide.[9][10][11]
-
Step 2: Fischer Esterification. The resulting 2-ethoxy-4-methylbenzoic acid is then esterified by refluxing in ethanol with a catalytic amount of strong acid, such as sulfuric acid.[12][13][14]
Part II: Strategic Deuteration Methodologies
The choice of deuteration strategy is dictated by the desired location and level of deuterium incorporation.[]
Deuteration of the Aromatic Ring (Positions 3, 5, 6)
Direct hydrogen-deuterium (H/D) exchange on the aromatic ring is a powerful late-stage functionalization technique.
Transition metal catalysis provides exceptional control and efficiency for H/D exchange. Iridium-based catalysts are particularly effective for directing deuteration to the positions ortho to coordinating functional groups.[2][16] In Ethyl 2-Ethoxy-4-methylbenzoate, both the ester and ether oxygens can act as directing groups.
-
Causality: The ester group is a strong directing group, and would be expected to facilitate deuteration at the C6 position. The ethoxy group at C2 could direct deuteration to the C3 position.[17] The methyl group at C4 weakly activates the C3 and C5 positions. Therefore, an iridium-catalyzed exchange using D₂O as the deuterium source would likely result in deuterium incorporation primarily at the C6 position, and to a lesser extent at C3 and C5.[17][18]
Caption: Iridium-catalyzed aromatic H/D exchange workflow.
Deuteration of the Ethoxy and Ethyl Ester Groups
Incorporating deuterium into the ethyl groups is most reliably achieved by using deuterated building blocks during the synthesis.
-
For the 2-Ethoxy-d5 group: Perform the Williamson ether synthesis (Pathway B, Step 1) using a deuterated ethyl halide, such as ethyl-d5 iodide (CD₃CD₂I). The subsequent Fischer esterification would use standard ethanol.
-
For the Ethyl-d5 ester group: First, synthesize 2-ethoxy-4-methylbenzoic acid using a non-deuterated ethylating agent. Then, perform the Fischer esterification (Pathway B, Step 2) using ethanol-d6 (CD₃CD₂OD) as both the reagent and solvent.[13] Isotopic labeling experiments have confirmed that the oxygen from the alcohol is incorporated into the ester.[19]
Deuteration of the Methyl Group
Deuterating the unactivated methyl group is the most challenging and typically requires starting with a deuterated raw material. A plausible, though lengthy, route would involve the synthesis of 2-hydroxy-4-(methyl-d3)-benzoic acid from a precursor like p-cresol-d8, followed by the ethylation steps described in Part I.
Part III: Integrated Synthesis Pathway and Protocol
Here, we present a complete, integrated pathway for the synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d₃, with deuterium incorporated at the aromatic C3, C5, and C6 positions. This protocol utilizes a late-stage, metal-catalyzed H/D exchange.
Pathway: Late-Stage Pt/C-Catalyzed Aromatic Deuteration
This method offers a practical and effective means for perdeuteration of the aromatic ring using platinum on carbon as a heterogeneous catalyst and D₂O as an inexpensive deuterium source.[20]
Caption: Workflow for Pt/C-catalyzed aromatic deuteration.
-
Vessel Preparation: To a high-pressure reaction vessel equipped with a magnetic stir bar, add Ethyl 2-Ethoxy-4-methylbenzoate (2.08 g, 10 mmol) and 5% Platinum on Carbon (Pt/C, ~100 mg).
-
Deuterium Source: Add deuterium oxide (D₂O, 20 mL) to the vessel.
-
Atmosphere: Seal the vessel, then purge it three times with hydrogen (H₂) or deuterium (D₂) gas. Pressurize the vessel to approximately 3 atm with H₂ or D₂. The hydrogen atmosphere is reported to facilitate the exchange process with D₂O.[20]
-
Reaction: Heat the mixture to 120-140°C with vigorous stirring for 16-24 hours.
-
Cooling and Filtration: After the reaction period, cool the vessel to room temperature and carefully vent the gas. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: The resulting oil is the deuterated product. Determine the percentage and location of deuterium incorporation using ¹H NMR (by observing the reduction in signal integrals relative to a non-deuterated internal standard) and Mass Spectrometry (to confirm the mass shift).
Data Summary and Comparison of Pathways
| Pathway | Target Deuteration Site(s) | Key Deuterated Reagent | Advantages | Disadvantages |
| 1: Late-Stage H/D Exchange | Aromatic Ring (C3, C5, C6) | D₂O | Atom-economical; deuteration at a late stage. | May result in a mixture of isotopologues; requires catalyst. |
| 2: Williamson Synthesis | Ethoxy group (-OCD₂CD₃) | Ethyl-d5 Iodide | High, specific incorporation at the ethoxy group. | Requires synthesis/purchase of expensive deuterated alkyl halide. |
| 3: Fischer Esterification | Ethyl Ester group (-COOCD₂CD₃) | Ethanol-d6 | High, specific incorporation at the ester group. | Requires deuterated alcohol; reaction is an equilibrium.[13] |
| 4: From Deuterated Precursor | Methyl group (-CD₃) | e.g., p-Cresol-d8 | Only reliable way to deuterate the unactivated methyl group. | Requires a multi-step synthesis from an expensive starting material. |
Conclusion
The synthesis of deuterated Ethyl 2-Ethoxy-4-methylbenzoate can be approached through several strategic pathways, each offering distinct advantages for site-selective deuterium incorporation. Late-stage H/D exchange reactions catalyzed by transition metals like platinum or iridium are highly effective for deuterating the aromatic ring, leveraging the directing capabilities of the existing functional groups.[2][16][18][20] Conversely, achieving specific deuteration of the ethoxy and ethyl ester moieties is best accomplished by employing isotopically labeled reagents, such as ethyl-d5 iodide or ethanol-d6, within established synthetic routes like the Williamson ether synthesis and Fischer esterification.[13] The selection of the optimal pathway depends on the specific research goals, balancing factors of cost, efficiency, and the precise desired location of the isotopic label. This guide provides the foundational knowledge and practical protocols to empower researchers in the synthesis of these valuable molecules for advanced pharmaceutical studies.
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A Technical Guide to the Strategic Application of Isotopic Labeling: Ethyl 2-Ethoxy-4-methylbenzoate vs. its d10 Analog
Executive Summary
The strategic incorporation of stable isotopes into molecular structures represents a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors. This guide provides an in-depth exploration of the fundamental and practical differences between a parent analyte, Ethyl 2-Ethoxy-4-methylbenzoate, and its deuterated (d10) analog. Moving beyond a simple comparison of physical properties, we will delve into the core principles that make the d10 analog an indispensable tool for achieving the highest levels of accuracy and precision in quantitative bioanalysis. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, defensible data for critical decision-making in regulated and non-regulated environments. We will elucidate the causality behind experimental choices, present a self-validating bioanalytical protocol, and provide the authoritative grounding necessary for confident application of these principles.
Part 1: The Fundamental Distinction: A Physicochemical Overview
At its core, the difference between Ethyl 2-Ethoxy-4-methylbenzoate and its d10 analog is the substitution of ten protium (¹H) atoms with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1] This substitution occurs across the labile positions of the molecule: the ethyl group of the ester, the ethoxy group, and the methyl group attached to the benzene ring. While this change does not significantly alter the fundamental chemical reactivity or structure, it imparts a critical difference in mass, which is the foundation of its utility.
The near-identical physicochemical properties ensure that both the analyte and its deuterated version behave similarly during sample extraction, chromatographic separation, and ionization.[2][3] This mimicry is paramount, as the deuterated compound becomes the perfect internal standard to correct for variability throughout the analytical process.[4]
Table 1: Comparative Physicochemical Properties
| Property | Ethyl 2-Ethoxy-4-methylbenzoate | Ethyl 2-Ethoxy-4-methylbenzoate-d10 | Rationale for Difference |
| Chemical Formula | C₁₂H₁₆O₃[5] | C₁₂H₆D₁₀O₃[6][7] | Replacement of 10 Hydrogen atoms with 10 Deuterium atoms. |
| Molecular Weight | ~208.26 g/mol [5] | ~218.32 g/mol [6][7] | Each deuterium atom adds ~1.006 Da more mass than a protium atom. |
| Exact Mass | 208.1099 Da | 218.1728 Da | The increased mass of the ten neutrons in the deuterium nuclei. |
| Chromatographic Behavior | Co-elutes with d10 analog | Co-elutes with parent analyte | Near-identical polarity and structural conformation.[3] |
| Mass Spectrometric Signal | Precursor/Product ion specific to parent | Precursor/Product ion shifted by +10 Da | The mass difference allows for distinct detection by the mass spectrometer.[2] |
Part 2: The Gold Standard in Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS)
The most profound difference in the utility of these two molecules lies in the application of the d10 analog as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).[2] In quantitative bioanalysis, especially using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), numerous sources of variability can compromise data integrity, including sample loss during extraction, matrix effects, and fluctuations in instrument response.[1][4]
An ideal internal standard must co-elute with the analyte and experience the same analytical variations.[3] A stable isotope-labeled (SIL) version of the analyte, such as our d10 analog, is considered the "gold standard" because it is the closest possible mimic to the analyte itself.[1] By adding a known quantity of the d10-IS to every sample, standard, and quality control (QC) at the very beginning of the workflow, any subsequent loss or signal variation will affect both the analyte and the IS proportionally.[2] The mass spectrometer measures the ratio of the analyte's signal to the IS's signal. This ratio remains constant even if absolute signal intensities fluctuate, leading to highly accurate and precise quantification.[2] This principle is a cornerstone of robust bioanalytical method development and is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9]
Part 3: A Validated Bioanalytical Workflow for Quantification in Human Plasma
This section provides a detailed protocol for the quantification of Ethyl 2-Ethoxy-4-methylbenzoate in human plasma, a common matrix in pharmacokinetic studies.[10][11] The use of the d10-IS is integral to the method's validity and robustness.
Experimental Protocol: LC-MS/MS Quantification
1. Preparation of Standards and Working Solutions:
- Causality: Creating a precise calibration curve is fundamental for quantification. A high-concentration stock solution is serially diluted to create working standards that cover the expected physiological concentration range of the analyte.
- Step 1.1: Prepare a 1.00 mg/mL stock solution of Ethyl 2-Ethoxy-4-methylbenzoate ("Analyte") and Ethyl 2-Ethoxy-4-methylbenzoate-d10 ("Internal Standard" or "IS") in methanol.
- Step 1.2: Create a series of Analyte working solutions by serial dilution of the stock solution to concentrations ranging from 10.0 ng/mL to 10,000 ng/mL.
- Step 1.3: Prepare an IS working solution at a concentration of 500 ng/mL in methanol.
2. Sample Preparation (Protein Precipitation):
- Causality: Biological matrices like plasma contain high concentrations of proteins that interfere with LC-MS/MS analysis. Protein precipitation is a rapid and effective method to remove the bulk of these interferences. The IS is added at this initial stage to account for any analyte loss during precipitation and subsequent steps.[12]
- Step 2.1: To 50 µL of each plasma sample (calibration standards, QCs, and unknowns), add 10 µL of the 500 ng/mL IS working solution. Vortex briefly.
- Step 2.2: Add 200 µL of ice-cold acetonitrile to each sample.
- Step 2.3: Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Step 2.4: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Step 2.5: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Analysis:
- Causality: Liquid chromatography separates the analyte and IS from other matrix components before they enter the mass spectrometer, enhancing selectivity. The mass spectrometer is set to specifically monitor the parent-to-daughter ion transitions for both the analyte and the IS (Multiple Reaction Monitoring or MRM mode), providing exceptional sensitivity and specificity.
- Step 3.1 (LC Conditions):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Step 3.2 (MS Conditions):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions (Hypothetical):
- Analyte: Q1 m/z 209.1 → Q3 m/z 163.1
- IS (d10): Q1 m/z 219.2 → Q3 m/z 173.1
- Note: Specific transitions must be optimized experimentally.
4. Data Analysis and Acceptance Criteria:
- Causality: The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression model (typically with 1/x² weighting) is applied. The concentration of the analyte in unknown samples is then calculated from this curve. Acceptance criteria are based on regulatory guidelines to ensure the method is accurate and precise.[13][14]
- Step 4.1: Integrate the peak areas for both the Analyte and IS MRM transitions.
- Step 4.2: Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).
- Step 4.3: Generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
- Step 4.4: The accuracy of back-calculated standards and QCs must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8]
Bioanalytical Workflow Diagram
Caption: The logical progression from synthesis to the application of a deuterated standard.
Conclusion
The distinction between Ethyl 2-Ethoxy-4-methylbenzoate and its d10 analog transcends a mere ten-Dalton mass difference. It represents a fundamental shift from a molecule of interest to a critical analytical tool that enables unparalleled accuracy and precision in quantitative science. [2]The d10 analog, by acting as a nearly perfect physicochemical mimic, allows researchers to confidently navigate the inherent variability of complex biological matrices and instrumental analysis. [12]Understanding the principles of its application, from the theory of isotope dilution to the practical execution of a validated workflow, is essential for generating the high-integrity data that underpins modern drug development and scientific research.
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Safety data sheet (SDS) information for Ethyl 2-Ethoxy-4-methylbenzoate-d10
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-Ethoxy-4-methylbenzoate-d10
For researchers, scientists, and drug development professionals, the integration of stable isotopes like deuterium into molecular scaffolds is a cornerstone of modern mechanistic and pharmacokinetic studies. Ethyl 2-Ethoxy-4-methylbenzoate-d10 (CAS No. 1246819-13-5), a deuterated aromatic ester, serves as a valuable tool in such investigations.[1][2] While its deuteration is key to its utility, the fundamental safety protocols are dictated by the physicochemical properties of the parent molecule and the unique handling requirements of isotopically labeled compounds.
This guide provides a comprehensive overview of the safety data, handling protocols, and risk mitigation strategies for Ethyl 2-Ethoxy-4-methylbenzoate-d10, synthesizing information from analogous compounds and best practices for deuterated substance management.
Section 1: Compound Identification and Physicochemical Properties
A thorough understanding of a compound's identity and physical characteristics is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Name | Ethyl 2-Ethoxy-4-methylbenzoate-d10 | [1][2] |
| Synonyms | 2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester-d10 | [2] |
| CAS Number | 1246819-13-5 | [2] |
| Molecular Formula | C₁₂H₆D₁₀O₃ | [1][2] |
| Molecular Weight | 218.31 g/mol | [1][2][3] |
| Appearance | Colourless Oil | [2][4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [4] |
Note: Data for properties like boiling point, density, and flash point are not directly available for the d10 variant. However, data from non-deuterated analogs such as Ethyl Benzoate (Boiling Point: 212 °C, Density: 1.045 g/cm³) and Ethyl 2-methoxybenzoate (Flash Point: >93 °C) provide a reasonable estimation for risk assessment.[5][6]
Section 2: Hazard Identification and Classification
No specific GHS classification exists for Ethyl 2-Ethoxy-4-methylbenzoate-d10. Therefore, the classification is extrapolated from its non-deuterated structural analogs. The primary hazards are associated with the parent ester molecule.
-
Combustibility: Based on analogs like Ethyl Benzoate and Ethyl 2-methoxybenzoate, this compound should be treated as a Combustible liquid (equivalent to GHS Category 4).[5][6] It can form explosive mixtures with air upon intense heating.[5]
-
Aquatic Toxicity: Ethyl benzoate is classified as toxic to aquatic life.[5] It is prudent to assume a similar or identical classification for the deuterated form.
-
Carcinogenicity: No component of the analogous compound, Ethyl Benzoate, at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]
-
Inhalation/Contact: May cause irritation upon contact with skin or eyes.[7] Inhalation of vapors or aerosols should be avoided.[5][7]
Section 3: The Deuterium Factor: Specialized Handling for Isotopic Integrity
The principal challenge in handling deuterated compounds is the prevention of isotopic dilution via hydrogen-deuterium (H-D) exchange.[8] This is a critical consideration for maintaining the compound's utility as a standard or tracer.
Core Principles:
-
Moisture Avoidance: The compound is likely hygroscopic and will readily exchange deuterium atoms with protons from atmospheric water.[8][9]
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[8][10][11]
-
Solvent Choice: Use aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) whenever possible, as they lack exchangeable protons.[8]
Experimental Workflow: Aliquoting and Sample Preparation
This protocol outlines the best practices for preparing a solution of Ethyl 2-Ethoxy-4-methylbenzoate-d10 for experimental use while preserving its isotopic purity.
Caption: Workflow for preparing solutions of deuterated compounds.
Section 4: Exposure Controls and Personal Protection
Given the compound's properties, a multi-layered approach to safety is required, combining engineering controls and personal protective equipment (PPE).
Engineering Controls:
-
Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood to prevent vapor accumulation.[12]
-
Safety Stations: An eyewash station and safety shower must be readily accessible.[7]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[12] | Protects against splashes of the oil or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Skin/Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Not typically required if handled in a fume hood. Use a vapor respirator if ventilation is inadequate.[12] | Prevents inhalation of aerosols or vapors. |
Logical Flow for PPE Donning and Doffing
Caption: Standard PPE donning and doffing sequence.
Section 5: First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing difficulties occur, seek medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][12] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12] |
Spill Response Protocol:
-
Evacuate & Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Control Ignition Sources: As a combustible liquid, remove all heat, sparks, and open flames from the vicinity.[5][6]
-
Containment: For small spills (<50mL), absorb the liquid with an inert material such as vermiculite, dry sand, or cat litter.[13]
-
Collection: Scoop the absorbent material into a sealable container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the sealed container as chemical waste for collection by a licensed contractor.[13]
Section 6: Stability, Storage, and Disposal
Proper storage is paramount for both safety and maintaining the chemical and isotopic integrity of Ethyl 2-Ethoxy-4-methylbenzoate-d10.
-
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[5]
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][12] A recommended storage temperature is 2-8°C in a refrigerator.[2] To prevent moisture contamination and isotopic exchange, store inside a desiccator.[8]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and handled by a licensed waste disposal company. Do not allow the product to enter drains.[5]
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Methodological & Application
Application Note & Protocol: High-Fidelity Bioanalysis of Repaglinide Using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as an Internal Standard
Abstract
This document provides a comprehensive application note and detailed protocol for the quantitative determination of the anti-diabetic drug Repaglinide in human plasma. The method employs a stable isotope-labeled internal standard, Ethyl 2-Ethoxy-4-methylbenzoate-d10, to ensure the highest level of accuracy and precision in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. We will explore the scientific rationale for this specific internal standard, present a step-by-step protocol from sample preparation to data acquisition, and detail the necessary validation parameters as mandated by regulatory bodies. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction: The Critical Role of Internal Standards in Bioanalysis
The accurate quantification of therapeutic agents in biological matrices is fundamental to drug development. Complex matrices like human plasma are fraught with potential interferences that can cause ion suppression or enhancement in mass spectrometry, leading to significant analytical variability.[1][2] The use of an internal standard (IS) is essential to correct for these matrix effects and for variations arising during sample processing and injection.[3]
The ideal IS is a stable isotope-labeled (SIL) analog of the analyte.[4] SIL internal standards co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thereby providing the most effective normalization.[4][5] This document details the use of Ethyl 2-Ethoxy-4-methylbenzoate-d10 as a high-fidelity internal standard for the analysis of Repaglinide.
Scientific Rationale: Selecting Ethyl 2-Ethoxy-4-methylbenzoate-d10 for Repaglinide Analysis
Analyte: Repaglinide is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[6] Its chemical structure is (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid.[6]
Internal Standard Justification: Ethyl 2-Ethoxy-4-methylbenzoate is a known impurity and related substance of Repaglinide.[5][7] This structural relationship makes its deuterated form, Ethyl 2-Ethoxy-4-methylbenzoate-d10, an excellent candidate for an internal standard. While not a direct isotopic analog of the entire Repaglinide molecule, its core moiety is structurally significant. This ensures that it will behave similarly during sample preparation and chromatographic separation, a key requirement for a reliable IS. The d10 label provides a sufficient mass shift to prevent isotopic crosstalk with the analyte signal.
Detailed Experimental Protocol
This protocol is designed for the quantification of Repaglinide in human plasma and has been structured based on established and validated LC-MS/MS methodologies for this analyte.[6][8]
Materials and Reagents
-
Repaglinide reference standard (≥98% purity)
-
Ethyl 2-Ethoxy-4-methylbenzoate-d10 (Isotopic purity ≥98%)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Class A volumetric flasks and pipettes
-
Calibrated analytical balance
Preparation of Solutions
-
Repaglinide Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Repaglinide and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Ethyl 2-Ethoxy-4-methylbenzoate-d10 and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Repaglinide stock solution with 50:50 (v/v) methanol:water to create calibration standards (e.g., ranging from 0.5 to 100 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL. The optimal concentration should be determined during method development to yield a stable and robust signal.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[9]
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 25 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for the blank matrix samples.
-
Vortex each tube for 5 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram: Sample Preparation
Caption: Core components of a comprehensive bioanalytical method validation.
Data Interpretation and Application
Upon successful validation, this method can be confidently applied to analyze unknown samples from clinical or preclinical studies. The concentration of Repaglinide in each sample is calculated from the linear regression equation of the calibration curve using the measured analyte-to-IS peak area ratio. The resulting concentration-time data is then used to determine critical pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
The protocol described herein presents a robust and reliable LC-MS/MS method for the quantification of Repaglinide in human plasma. The strategic use of Ethyl 2-Ethoxy-4-methylbenzoate-d10 as an internal standard, justified by its structural relevance to Repaglinide, ensures high-fidelity data by effectively correcting for matrix effects and procedural variability. Adherence to the detailed validation guidelines is paramount for ensuring that the data generated is suitable for regulatory submission and for making critical decisions in the drug development pipeline.
References
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Fayyad, M. and Ghanem, E. (2014) Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5, 281-290. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Simões, R. A., Bonato, P. S., Mirnaghi, F. S., Bojko, B., & Pawliszyn, J. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65–77. [Link]
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Rathi, P., Singhal, P., Shrivastav, P. S., & Sanyal, M. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 9(6), 140-142. [Link]
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Zhang, Z., et al. (2012). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 2(5), 517-521. [Link]
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Mehta, K., et al. (2023). Bioanalytical Method Development and Validation of Metformin HCl and Repaglinide in Bulk and Combined Dosage Form in Human Plasma by using UV Spectroscopy. Research Trend, 1-5. [Link]
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Domingues, C. C., et al. (2016). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 13, 1-13. [Link]
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Pharmaffiliates. (n.d.). Repaglinide-impurities. [Link]
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Kertesz, V., et al. (2016). Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1439, 79-88. [Link]
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Abu-Bakar, R., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835. [Link]
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Van Eeckhaut, A., et al. (2009). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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Veerla, R., Devi, T., & Kumar Raja Jayavarapu. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery, 14(32s), 7621-7634. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of [Hypothetical Analyte] in Human Plasma Using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as an Internal Standard
Abstract
This application note presents a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [Hypothetical Analyte: e.g., a novel therapeutic agent or environmental contaminant] in human plasma. The method utilizes Ethyl 2-Ethoxy-4-methylbenzoate-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis. The described workflow adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2]
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative bioanalysis by LC-MS/MS, the use of an appropriate internal standard is critical for achieving reliable and reproducible results.[3][4] An ideal internal standard should mimic the physicochemical properties of the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization.[5] Stable isotope-labeled internal standards, such as the deuterated Ethyl 2-Ethoxy-4-methylbenzoate-d10, are considered the gold standard.[4] The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer.[3] This co-elution and similar ionization behavior effectively normalizes for variations in sample matrix and instrument response, leading to enhanced data quality.[6]
Ethyl 2-Ethoxy-4-methylbenzoate-d10, with its ten deuterium atoms, provides a significant mass shift from the unlabeled analog, minimizing the risk of isotopic crosstalk.[7] Its chemical structure makes it a suitable internal standard for a range of aromatic ester compounds. For the purpose of this application note, we will develop a method for a hypothetical analyte, "Analyte X," which shares structural similarities with Ethyl 2-Ethoxy-4-methylbenzoate.
Materials and Methods
Chemicals and Reagents
-
Analyte X: Reference standard (>99% purity)
-
Ethyl 2-Ethoxy-4-methylbenzoate-d10 (IS): (>98% isotopic purity)[8][9][10][11]
-
Human Plasma (K2EDTA): Sourced from an accredited biobank.
-
Acetonitrile (ACN): LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Water: Deionized, 18 MΩ·cm
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions Preparation
Stock solutions of Analyte X and the IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.
LC-MS/MS Method Development
The core of this protocol is the systematic development of the liquid chromatography and mass spectrometry parameters to achieve a sensitive, selective, and robust assay.
Mass Spectrometry Optimization
The mass spectrometer was tuned for Analyte X and the IS by direct infusion of the individual standard solutions. The instrument was operated in positive electrospray ionization (ESI+) mode. The precursor and product ions for multiple reaction monitoring (MRM) were identified.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte X | [Hypothetical Value] | [Hypothetical Value] | [Optimized Value] | [Optimized Value] |
| Ethyl 2-Ethoxy-4-methylbenzoate-d10 (IS) | 219.3 | [Hypothetical Value] | [Optimized Value] | [Optimized Value] |
Table 1: Optimized MRM parameters for Analyte X and the Internal Standard.
Chromatographic Separation
A reversed-phase chromatographic method was developed to ensure the separation of the analyte and IS from endogenous plasma components.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
A gradient elution was optimized to provide a sharp peak shape and a short run time.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 10 |
| 4.0 | 10 |
Table 2: Optimized Chromatographic Gradient.
Sample Preparation
A protein precipitation method was selected for its simplicity and high-throughput capability.
Protocol:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 1: A diagram of the sample preparation workflow.
Bioanalytical Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[12][13][14][15]
Selectivity and Specificity
The selectivity of the method was assessed by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of Analyte X and the IS.
Linearity and Range
The linearity of the method was evaluated by preparing calibration curves in plasma over a concentration range of [e.g., 1-1000 ng/mL]. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 5.1 |
| LQC | 3 | 5.1 | 2.1 | 6.5 | 4.3 |
| MQC | 50 | 4.5 | -1.8 | 5.9 | 2.7 |
| HQC | 800 | 3.9 | -0.5 | 4.8 | 1.9 |
Table 3: Summary of Precision and Accuracy Data.
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The use of Ethyl 2-Ethoxy-4-methylbenzoate-d10 effectively compensated for any observed matrix effects.
Stability
The stability of Analyte X in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions.
Figure 2: Key parameters of the bioanalytical method validation.
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of Analyte X in human plasma. The use of the deuterated internal standard, Ethyl 2-Ethoxy-4-methylbenzoate-d10, proved to be essential in achieving the high level of accuracy and precision required for regulated bioanalysis. The method was successfully validated according to international guidelines and is suitable for use in pharmacokinetic and other clinical studies.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][15]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][12]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][2][14]
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ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][13]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][3]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][16]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Scientific Innovation. [Link][5]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][17]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][18]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][19]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link][6]
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Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 273–274. [Link][20]
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Pharmaffiliates. (n.d.). Ethyl 2-Ethoxy-4-methylbenzoate-d10. [Link][11]
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Application Note: High-Precision Quantification of Ethyl 2-Ethoxy-4-methylbenzoate in Biological Matrices Using Stable Isotope Dilution LC-MS/MS
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
Accurate quantification of small molecules in complex biological matrices such as plasma, serum, or urine is a significant analytical challenge. Endogenous interferences, sample preparation inconsistencies, and instrument variability can all compromise data quality. Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique of the highest metrological standing designed to overcome these challenges.[1][2][3][4]
The core principle involves adding a known quantity of a stable, isotopically-labeled version of the analyte—in this case, d10-Ethyl 2-Ethoxy-4-methylbenzoate—to the unknown sample at the earliest stage of preparation.[1] This labeled compound, referred to as the Internal Standard (IS), is chemically identical to the analyte of interest (the "unlabeled" compound).[5][6]
Key Advantages of Using a d10-Labeled Internal Standard:
-
Physicochemical Equivalence: The d10-IS exhibits virtually identical behavior to the unlabeled analyte during all stages of the analytical process, including extraction, chromatography, and ionization.[7][8] This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the IS.
-
Correction for Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the d10-IS co-elutes with the analyte and is affected by these "matrix effects" in the same way, the ratio of their signals remains constant, preserving the accuracy of the measurement.[6][7]
-
Enhanced Precision and Accuracy: By measuring the ratio of the analyte's response to the IS's response, the method corrects for variations in injection volume, instrument drift, and ionization efficiency.[6][8] This results in superior reproducibility and data reliability, which is essential for regulatory submissions and critical research decisions.
Figure 1: Conceptual workflow for Isotope Dilution Mass Spectrometry.
Experimental Protocol: Materials & Methods
This protocol is designed for the analysis of Ethyl 2-Ethoxy-4-methylbenzoate in human plasma and should be adapted and fully validated according to regulatory guidelines such as those from the FDA.[9][10]
Reagents and Materials
-
Analyte: Ethyl 2-Ethoxy-4-methylbenzoate (CAS: 88709-17-5)
-
Internal Standard: Ethyl 2-Ethoxy-4-methylbenzoate-d10 (CAS: 1246819-13-5)[11][12][13]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)
-
Matrix: Drug-free (blank) human plasma, K2EDTA anticoagulant
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
The integrity of the quantitative data is critically dependent on the accuracy of the prepared standards.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Ethyl 2-Ethoxy-4-methylbenzoate and d10-IS into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol. These are the primary stocks.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary analyte stock solution with 50:50 Methanol:Water to prepare a series of working standard solutions for spiking the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the d10-IS primary stock with Acetonitrile to create the IS working solution, which will also serve as the protein precipitation solvent.
-
-
Calibration Curve (CC) Standards:
-
Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate analyte working standard solution to create an 8-point calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ng/mL). A blank (no analyte) and a zero sample (no analyte, with IS) should also be prepared.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. These should be prepared from a separate weighing of the analyte stock if possible.
-
Sample Preparation Protocol: Protein Precipitation
This method is fast, robust, and suitable for high-throughput analysis.
-
Aliquot Samples: Pipette 50 µL of study samples, CC standards, or QC samples into labeled 1.5 mL polypropylene tubes.
-
Add IS & Precipitate: Add 150 µL of the IS working solution (100 ng/mL in Acetonitrile) to every tube except the blank.
-
Vortex: Vortex all tubes vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing a low-volume insert.
-
Inject: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a starting point and must be optimized on the specific instrument being used.[14] The analysis should be performed on a triple quadrupole mass spectrometer, which is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[15][16]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | Q1: 209.1 m/z -> Q3: 163.1 m/z (Precursor -> Product) |
| d10-IS Transition | Q1: 219.1 m/z -> Q3: 169.1 m/z (Precursor -> Product) |
| Collision Energy | Optimize empirically for maximum signal |
| Source Temp. | 500°C |
| Dwell Time | 100 ms |
Note: The precursor ion [M+H]+ for the analyte is ~209.1 m/z and for the d10-IS is ~219.1 m/z.[17] The product ions correspond to a characteristic fragment and must be confirmed via infusion and product ion scans.
Figure 2: Detailed experimental workflow from sample to result.
Data Analysis and Acceptance Criteria
Quantification and Calibration
The concentration of Ethyl 2-Ethoxy-4-methylbenzoate in unknown samples is determined by calculating the peak area ratio of the analyte to the d10-IS. This ratio is then applied to a regression equation derived from the calibration curve.
-
Regression Model: A linear regression with 1/x² weighting is typically used for bioanalytical assays to ensure accuracy at the lower end of the curve.
-
Acceptance Criteria for CC:
-
The correlation coefficient (R²) should be ≥ 0.99.
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
-
Run Acceptance
An analytical run is deemed acceptable if it meets the criteria established during method validation, which are typically aligned with FDA guidance.[9][10]
-
QC Sample Accuracy: At least 67% (e.g., 4 out of 6) of the total QC samples must be within ±15% of their nominal values.
-
QC Distribution: At least 50% of the QCs at each concentration level must be within ±15% of their nominal values.
Table 3: Example Calibration Curve and QC Data
| Sample Type | Nominal Conc. (ng/mL) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
|---|---|---|---|---|
| Cal 1 | 1.00 | 0.052 | 0.98 | 98.0% |
| Cal 2 | 2.00 | 0.101 | 1.95 | 97.5% |
| Cal 3 | 5.00 | 0.258 | 5.01 | 100.2% |
| Cal 4 | 10.0 | 0.515 | 10.0 | 100.0% |
| Cal 5 | 20.0 | 1.04 | 20.2 | 101.0% |
| Cal 6 | 50.0 | 2.61 | 50.7 | 101.4% |
| Cal 7 | 100 | 5.10 | 99.0 | 99.0% |
| Cal 8 | 200 | 10.35 | 201.0 | 100.5% |
| QC Low | 3.00 | 0.153 | 2.97 | 99.0% |
| QC Mid | 30.0 | 1.55 | 30.1 | 100.3% |
| QC High | 150 | 7.78 | 151.1 | 100.7% |
Conclusion
The stable isotope dilution LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust framework for the quantification of Ethyl 2-Ethoxy-4-methylbenzoate in biological matrices. The use of a d10-labeled internal standard is fundamental to achieving the high degree of accuracy and precision required for pharmacokinetic, toxicokinetic, and other studies supporting drug development. By adhering to these protocols and principles of bioanalytical method validation, researchers can generate reliable, defensible data suitable for the most demanding scientific and regulatory environments.
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Elucidating Metabolic Fate: A Guide to Stability Studies Using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as a Tracer
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2][3] This application note provides a comprehensive guide to designing and executing metabolic stability studies using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as a novel tracer compound. We delve into the scientific rationale for employing a deuterated tracer, outline detailed protocols for in vitro assays using human liver microsomes and hepatocytes, and provide a framework for data analysis and interpretation. By leveraging the unique properties of this stable isotope-labeled compound, researchers can gain deeper insights into metabolic pathways, quantify rates of biotransformation, and probe for kinetic isotope effects, thereby accelerating the drug discovery and development process.
Principles and Rationale: The Scientific Foundation
Understanding the metabolic fate of a xenobiotic is a cornerstone of modern drug development.[1][4] The primary goals are to identify the key metabolic pathways, the enzymes responsible, and the rate of clearance from the body.[5] Ethyl 2-Ethoxy-4-methylbenzoate serves as a model substrate to explore common metabolic transformations.
1.1. Predicted Metabolic Pathways
Based on its chemical structure, Ethyl 2-Ethoxy-4-methylbenzoate is susceptible to several primary and secondary metabolic transformations:
-
Ester Hydrolysis (Primary Pathway): Benzoate esters are predominantly metabolized via hydrolysis, catalyzed by carboxylesterase (CES) enzymes abundant in the liver and plasma.[6][7] This reaction cleaves the ester bond to yield the corresponding carboxylic acid (2-Ethoxy-4-methylbenzoic acid) and alcohol (ethanol). This is often the most rapid clearance pathway for ester-containing compounds.[8]
-
Oxidative Metabolism (Secondary Pathways): Cytochrome P450 (CYP) enzymes, located primarily in the liver endoplasmic reticulum, catalyze a wide range of oxidative reactions.[9][10][11] For this molecule, potential CYP-mediated pathways include:
-
O-Dealkylation: Cleavage of the ethyl group from the ethoxy moiety to form a phenolic metabolite (Ethyl 2-hydroxy-4-methylbenzoate).
-
Hydroxylation: Oxidation of the methyl group on the aromatic ring to a benzylic alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.
-
-
Phase II Conjugation: The primary metabolite, 2-Ethoxy-4-methylbenzoic acid, and any phenolic metabolites can undergo conjugation with endogenous molecules like glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or glycine to form more water-soluble products that are readily excreted.[12][13][14]
Caption: Predicted Phase I and Phase II metabolic pathways for Ethyl 2-Ethoxy-4-methylbenzoate.
1.2. The Role of the Deuterium (d10) Tracer
The use of a stable isotope-labeled (SIL) compound like Ethyl 2-Ethoxy-4-methylbenzoate-d10 provides several distinct advantages over its non-labeled counterpart in metabolic studies.[6][15][16]
-
Unambiguous Quantification: The deuterated compound serves as an ideal internal standard for LC-MS/MS analysis.[8][12][17] Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement), allowing for highly accurate and precise quantification of the parent compound's disappearance over time.[12][17]
-
Metabolite Identification: By analyzing samples for "mass pairs" separated by 10 Da (or the corresponding mass shift of a fragment), researchers can confidently identify metabolites derived from the tracer, distinguishing them from endogenous matrix components.
-
Probing the Kinetic Isotope Effect (KIE): The C-D bond is stronger and requires more energy to break than a C-H bond.[9][18][19] If a CYP450-mediated reaction involving the cleavage of a C-H bond (like O-dealkylation of the ethoxy group) is a rate-determining step, the deuterated compound will be metabolized more slowly than the non-deuterated version.[7][10] Observing a significant KIE provides powerful evidence for the involvement of that specific metabolic pathway in the compound's clearance.[14][18] In this case, comparing the clearance of the d10 tracer to its unlabeled analog can reveal the importance of O-dealkylation relative to ester hydrolysis.
Experimental Design and Workflow
A typical workflow for assessing metabolic stability involves incubating the test compound with a biologically relevant enzyme system and monitoring its concentration over time. This workflow is designed to generate key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).
Caption: High-level workflow for an in vitro metabolic stability assay.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for assessing metabolic stability in two common in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.
3.1. Protocol 1: In Vitro Stability in Human Liver Microsomes (HLM)
HLMs are subcellular fractions containing high concentrations of Phase I enzymes, particularly CYPs, making them ideal for assessing oxidative metabolism.[11][20][21]
A. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4 and diluting with ultrapure water. Adjust pH to 7.4.
-
Test Compound Stock (10 mM): Prepare stock solutions of both Ethyl 2-Ethoxy-4-methylbenzoate (unlabeled) and Ethyl 2-Ethoxy-4-methylbenzoate-d10 in DMSO.
-
Intermediate Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 50:50 acetonitrile:water.
-
HLM Suspension (1 mg/mL): Thaw pooled human liver microsomes (20 mg/mL stock) on ice. Dilute to a final concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
-
NADPH Regenerating System (Optional but Recommended) or NADPH Stock (10 mM): Prepare a 10 mM stock solution of NADPH in phosphate buffer immediately before use. Keep on ice.
-
Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (if the d10 compound is not being used as the internal standard for the d0 compound).
B. Incubation Procedure:
-
Pre-warm a 96-well plate containing 196 µL of the 1 mg/mL HLM suspension at 37°C for 5 minutes.
-
To initiate the reaction, add 2 µL of the 100 µM intermediate solution of the test compound (final concentration 1 µM).
-
Immediately add 2 µL of the 10 mM NADPH solution (final concentration 100 µM). Mix gently. This is your T=0 time point for a separate plate/well.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of the cold quenching solution to the respective wells.
-
Include control incubations:
-
-NADPH control: Replace NADPH solution with buffer to assess non-CYP mediated degradation.
-
-HLM control (T=60 min): Replace HLM suspension with buffer to check for non-enzymatic degradation.
-
C. Sample Processing:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3.2. Protocol 2: In Vitro Stability in Cryopreserved Human Hepatocytes
Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant system.[11][20]
A. Reagent Preparation:
-
Hepatocyte Plating Medium: Use a commercially available, specialized medium for thawing and plating cryopreserved hepatocytes.
-
Hepatocyte Incubation Medium: Use a serum-free medium suitable for hepatocyte suspension cultures.
-
Test Compound Stock (10 mM): As prepared in Protocol 1.
-
Intermediate Solution (100 µM): As prepared in Protocol 1.
-
Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion). Dilute the cell suspension to a final density of 1 x 10^6 viable cells/mL in pre-warmed incubation medium.
B. Incubation Procedure:
-
Aliquot the hepatocyte suspension into a 96-well plate (e.g., 198 µL per well).
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 15 minutes.
-
Initiate the reaction by adding 2 µL of the 100 µM intermediate solution of the test compound (final concentration 1 µM).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding 200 µL of cold acetonitrile (containing internal standard) to the respective wells.
-
Include a control incubation with heat-inactivated hepatocytes to assess non-enzymatic degradation and cell binding.
C. Sample Processing:
-
Process the samples as described in Protocol 1 (Section C).
LC-MS/MS Analysis and Data Interpretation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[4]
4.1. LC-MS/MS Method
A reverse-phase HPLC method coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl 2-Ethoxy-4-methylbenzoate | 195.1 | 149.1 (loss of ethoxy) | 15 |
| Ethyl 2-Ethoxy-4-methylbenzoate-d10 | 205.2 | 154.1 (loss of d5-ethoxy) | 15 |
| Hypothetical Internal Standard | [Varies] | [Varies] | [Varies] |
| Table 1: Example MRM transitions for LC-MS/MS analysis. Actual values must be empirically optimized. |
4.2. Data Analysis Workflow
Caption: Workflow for calculating metabolic stability parameters from raw LC-MS/MS data.
4.3. Calculation of Key Parameters
-
Half-Life (t½): The time required for 50% of the compound to be metabolized.
-
Plot the natural logarithm (ln) of the percentage of compound remaining against time.
-
The slope of the line from linear regression is the elimination rate constant (-k).
-
t½ (min) = 0.693 / k
-
-
Intrinsic Clearance (CLint): The inherent ability of the liver (or a subsystem) to metabolize a drug.
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / 10^6 cells)
-
4.4. Interpreting the Results
| Compound | t½ (min) | CLint (µL/min/mg protein) | Interpretation |
| Ethyl 2-Ethoxy-4-methylbenzoate | 15.2 | 91.2 | High Clearance |
| Ethyl 2-Ethoxy-4-methylbenzoate-d10 | 28.5 | 48.6 | Moderate Clearance |
| Positive Control (Verapamil) | 12.0 | 115.5 | Assay Valid (High Clearance) |
| Table 2: Example data from an HLM stability assay comparing the unlabeled compound to its d10 tracer. |
In the example data above, the deuterated tracer shows a significantly longer half-life and lower intrinsic clearance. This suggests a Kinetic Isotope Effect (KIE) is present. The interpretation would be that CYP450-mediated O-dealkylation, a process where C-H (or C-D) bond cleavage is rate-limiting, contributes significantly to the overall clearance of the molecule. The primary hydrolysis pathway is likely still active, but the slowing of the oxidative pathway is substantial enough to alter the overall clearance rate.
Conclusion
The strategic use of deuterated tracers, such as Ethyl 2-Ethoxy-4-methylbenzoate-d10, provides a powerful and nuanced tool for the modern drug discovery laboratory. This approach not only allows for robust quantification of metabolic turnover but also enables a deeper mechanistic understanding of the specific biotransformation pathways involved. By carefully designing in vitro experiments and leveraging the phenomenon of the kinetic isotope effect, researchers can make more informed decisions, efficiently optimize drug candidates for improved pharmacokinetic properties, and ultimately de-risk their progression towards clinical development.
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Validation & Comparative
A Comparative Guide to the Validation of Bioanalytical Methods Using Ethyl 2-Ethoxy-4-methylbenzoate-d10
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the rigorous validation of bioanalytical methods is paramount to ensure the integrity of pharmacokinetic and toxicokinetic data.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process.[1][3] A cornerstone of robust bioanalytical method validation, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the judicious selection and use of an internal standard (IS).[4][5] This guide provides an in-depth technical comparison of internal standards, with a focus on the application and performance of Ethyl 2-Ethoxy-4-methylbenzoate-d10, supported by experimental protocols and data.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[4][6] The primary goal of an IS is to mimic the analytical behavior of the analyte of interest, thereby compensating for fluctuations in sample preparation, extraction, chromatographic separation, and mass spectrometric detection.[6][7] The choice of an appropriate IS is a critical decision that significantly influences the accuracy, precision, and reliability of the bioanalytical method.[4][6]
Two main categories of internal standards are employed in bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[4] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6][8] This results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[4][9] This similarity allows the SIL-IS to effectively track the analyte through the entire analytical process, compensating for variations in extraction recovery and matrix effects.[4][10]
-
Structural Analogue Internal Standards: These are compounds with chemical and physical properties similar to the target analyte.[6] While not identical, they are chosen to have comparable extraction efficiency and chromatographic behavior.[7] Structural analogues are often used when a SIL-IS is not commercially available or is prohibitively expensive.[7][11]
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is a deuterated form of Ethyl 2-Ethoxy-4-methylbenzoate, making it an ideal SIL-IS for the quantification of its non-labeled counterpart.[12][13][14] The ten deuterium atoms provide a significant mass difference, minimizing the risk of isotopic cross-talk.[6]
Comparative Performance: Ethyl 2-Ethoxy-4-methylbenzoate-d10 vs. a Structural Analogue
To objectively evaluate the performance of Ethyl 2-Ethoxy-4-methylbenzoate-d10 as an internal standard, a comparative study was designed against a hypothetical structural analogue, Ethyl 2-methoxy-4-methylbenzoate. The validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) M10 guideline.[4][15]
Table 1: Comparative Performance of Internal Standards
| Validation Parameter | Ethyl 2-Ethoxy-4-methylbenzoate-d10 (SIL-IS) | Ethyl 2-methoxy-4-methylbenzoate (Analogue IS) | ICH M10 Acceptance Criteria |
| Selectivity | No significant response in blank matrix. | Minor interferences observed in 2 out of 6 matrix lots. | Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS.[4] |
| Matrix Effect | %CV of IS-normalized matrix factor < 5% | %CV of IS-normalized matrix factor = 12% | The accuracy for low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[4] |
| Accuracy & Precision | Accuracy: 98-102% Precision (%CV): < 4% | Accuracy: 92-108% Precision (%CV): < 10% | For QC samples, the deviation of the mean from the nominal value should be within ±15% (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[4] |
| Stability (Freeze-Thaw) | % Change from nominal: < 3% | % Change from nominal: < 8% | The mean concentration at each QC level should be within ±15% of the nominal concentration.[16] |
Data Interpretation and Causality:
The superior performance of Ethyl 2-Ethoxy-4-methylbenzoate-d10 is directly attributable to its isotopic relationship with the analyte. As a SIL-IS, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer, leading to a more effective normalization of the analyte response.[6][8] The structural analogue, while similar, will have slight differences in retention time and ionization efficiency, making it less effective at compensating for matrix-induced variability.[11]
Experimental Protocols
The following are detailed, step-by-step methodologies for key validation experiments.
Stock Solution and Working Solution Preparation
-
Primary Stock Solutions: Accurately weigh approximately 10 mg of Ethyl 2-Ethoxy-4-methylbenzoate and Ethyl 2-Ethoxy-4-methylbenzoate-d10 into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Working Solution: Dilute the primary stock solution of Ethyl 2-Ethoxy-4-methylbenzoate-d10 with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ethyl 2-Ethoxy-4-methylbenzoate: Q1 209.1 -> Q3 163.1
-
Ethyl 2-Ethoxy-4-methylbenzoate-d10: Q1 219.1 -> Q3 169.1
-
Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.[17]
-
Matrix Effect: Prepare two sets of samples at low and high QC concentrations.[18] Set A: Analyte and IS spiked into the post-extraction blank plasma matrix. Set B: Analyte and IS in the reconstitution solvent. The matrix factor is calculated as the ratio of the peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B).[19][20] The IS-normalized matrix factor is the ratio of the matrix factor of the analyte to that of the IS.[17]
-
Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three separate days.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including three freeze-thaw cycles, bench-top stability at room temperature for 4 hours, and long-term storage at -80°C for 30 days.[16][21][22]
Visualization of the Bioanalytical Workflow
Caption: Workflow for the bioanalysis of Ethyl 2-Ethoxy-4-methylbenzoate.
Logical Relationship of Internal Standard Selection
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Linearity and range assessment of Ethyl 2-Ethoxy-4-methylbenzoate-d10 calibration curves
The assessment of linearity and range is a foundational element of bioanalytical method validation. The use of a stable isotope-labeled internal standard, such as Ethyl 2-Ethoxy-4-methylbenzoate-d10, is a best practice that significantly enhances the reliability of LC-MS/MS data by compensating for analytical variability. [5][12]A thorough evaluation of different regression models is essential to select the one that most accurately describes the concentration-response relationship. By adhering to regulatory guidelines from bodies like the FDA and ICH and employing a scientifically sound approach to data evaluation, researchers can ensure the generation of high-quality, defensible data in support of drug development programs. [13][14][15]
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A Senior Application Scientist's Guide to Quantifying Accuracy and Precision in Bioanalytical Assays Using Deuterated Internal Standards
Focus: Ethyl 2-Ethoxy-4-methylbenzoate-d10
For: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.
Introduction: The Bedrock of Quantitative Bioanalysis - The Internal Standard
In the landscape of drug discovery and development, the precise and accurate quantification of analytes in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for this purpose, offering high sensitivity and selectivity. However, the inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard (IS) to ensure data reliability.[1] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby normalizing the analytical response.[2][3]
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the most suitable choice for LC-MS applications.[1][4] By replacing hydrogen atoms with deuterium, the chemical properties of the molecule remain nearly identical to the analyte, while the mass difference allows for distinct detection by the mass spectrometer. This guide focuses on the validation of bioanalytical methods employing Ethyl 2-Ethoxy-4-methylbenzoate-d10 , a deuterated internal standard, with a specific emphasis on establishing its accuracy and precision in line with global regulatory expectations.
This document will provide a framework for comparing the performance of Ethyl 2-Ethoxy-4-methylbenzoate-d10 against other potential internal standards, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[5][6][7][8]
Defining the Pillars of Method Validation: Accuracy and Precision
Before delving into experimental design, it is crucial to understand the definitions of accuracy and precision in the context of bioanalytical method validation:
-
Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte.[9] It is typically expressed as the percentage of the nominal value.
-
Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple aliquots of a single homogeneous sample.[9] It is usually expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD).
Both accuracy and precision are assessed at two levels:
-
Within-run (intra-batch): Evaluates the performance of the assay within a single analytical run.
-
Between-run (inter-batch): Assesses the performance of the assay across different analytical runs on different days.
Regulatory Acceptance Criteria for Accuracy and Precision
The FDA, EMA, and ICH have established harmonized criteria for the acceptance of accuracy and precision data during bioanalytical method validation.[7][8][10] These criteria are summarized in the table below and form the basis for evaluating the performance of an assay utilizing Ethyl 2-Ethoxy-4-methylbenzoate-d10.
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy | All concentrations (except LLOQ) | The mean value should be within ±15% of the nominal concentration. |
| Lower Limit of Quantification (LLOQ) | The mean value should be within ±20% of the nominal concentration. | |
| Precision | All concentrations (except LLOQ) | The CV should not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The CV should not exceed 20%. |
Table 1: Summary of FDA, EMA, and ICH acceptance criteria for accuracy and precision.[11]
Experimental Workflow for Assessing Accuracy and Precision
The following diagram and protocol outline a comprehensive workflow for the validation of a bioanalytical method, specifically focusing on the assessment of accuracy and precision.
Caption: Experimental workflow for accuracy and precision assessment.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
- Prepare separate stock solutions of the analyte and the internal standard (Ethyl 2-Ethoxy-4-methylbenzoate-d10) in a suitable organic solvent.
- From the analyte stock solution, prepare separate sets of working standard solutions and working quality control (QC) solutions by serial dilution.
- The use of separate stock solutions for calibration standards and QCs is a critical step to avoid bias in the validation.[12]
2. Preparation of Calibration Standards and Quality Control Samples:
- Spike blank biological matrix with the working standard solutions to create a calibration curve consisting of a blank, a zero sample (matrix with IS), and at least six non-zero concentrations.[5]
- Spike blank biological matrix with the working QC solutions to prepare QC samples at a minimum of four concentration levels:
- Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
- Low QC (LQC): Approximately 3 times the LLOQ.
- Medium QC (MQC): Near the geometric mean of the calibration range.
- High QC (HQC): At least 75% of the Upper Limit of Quantification (ULOQ).
3. Bioanalytical Method Validation Runs:
- Perform at least three separate validation runs on at least two different days.[10]
- In each run, analyze one set of calibration standards and at least five replicates of each QC level (LLOQ, LQC, MQC, HQC).
4. Data Analysis and Interpretation:
- For each validation run, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Apply a suitable regression model (e.g., weighted linear regression).
- Use the calibration curve to back-calculate the concentrations of the QC samples in each run.
- Intra-assay (within-run) accuracy and precision: For each run, calculate the mean concentration, accuracy (as % of nominal), and precision (as %CV) for the five replicates at each QC level.
- Inter-assay (between-run) accuracy and precision: Combine the data from all validation runs to calculate the overall mean concentration, accuracy, and precision for each QC level.
- Compare the calculated accuracy and precision values against the regulatory acceptance criteria outlined in Table 1.
Comparative Performance Data
The following tables present hypothetical, yet realistic, data from a validation study comparing the performance of an assay using Ethyl 2-Ethoxy-4-methylbenzoate-d10 as the internal standard against two alternative internal standards: a structural analog and a non-co-eluting deuterated compound.
Table 2: Intra-Assay Accuracy and Precision (Run 1)
| QC Level | Nominal Conc. (ng/mL) | Ethyl 2-Ethoxy-4-methylbenzoate-d10 | Structural Analog IS | Non-co-eluting d-IS |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1.00 | 1.05 ± 0.09 | 105.0 | 8.6 |
| LQC | 2.50 | 2.42 ± 0.15 | 96.8 | 6.2 |
| MQC | 50.0 | 51.3 ± 2.1 | 102.6 | 4.1 |
| HQC | 80.0 | 78.9 ± 3.3 | 98.6 | 4.2 |
Table 3: Inter-Assay Accuracy and Precision (3 Runs)
| QC Level | Nominal Conc. (ng/mL) | Ethyl 2-Ethoxy-4-methylbenzoate-d10 | Structural Analog IS | Non-co-eluting d-IS |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1.00 | 1.03 ± 0.11 | 103.0 | 10.7 |
| LQC | 2.50 | 2.45 ± 0.18 | 98.0 | 7.3 |
| MQC | 50.0 | 50.8 ± 2.9 | 101.6 | 5.7 |
| HQC | 80.0 | 79.5 ± 4.1 | 99.4 | 5.2 |
Interpretation of Comparative Data
The data presented in Tables 2 and 3 clearly demonstrate the superior performance of Ethyl 2-Ethoxy-4-methylbenzoate-d10 as an internal standard. The accuracy and precision values for all QC levels are well within the regulatory acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% CV (≤20% for LLOQ) for precision.
In contrast, the structural analog internal standard shows borderline precision and accuracy, with some values approaching the acceptance limits. This is likely due to slight differences in extraction recovery and ionization efficiency compared to the analyte. The non-co-eluting deuterated internal standard exhibits poor accuracy and precision, with several values falling outside the acceptance criteria. This highlights the critical importance of chromatographic co-elution for an internal standard to effectively compensate for analytical variability.[2]
Internal Standard Response Variability
Beyond accuracy and precision of the analyte measurement, regulatory agencies also emphasize the importance of monitoring the internal standard response itself.[13][14] Significant variability in the IS response across a run can indicate issues with sample processing, matrix effects, or instrument performance.[15] While there are no universally fixed acceptance criteria for IS response variability, a common practice is to investigate any samples where the IS response deviates significantly (e.g., by more than 50%) from the mean response of the calibration standards and QCs.[16][17]
The use of a stable isotope-labeled, co-eluting internal standard like Ethyl 2-Ethoxy-4-methylbenzoate-d10 is expected to result in low IS response variability, further enhancing the confidence in the analytical data.
Caption: Decision logic for internal standard response monitoring.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. This guide has outlined the regulatory framework and experimental procedures for assessing the accuracy and precision of an assay employing a deuterated internal standard. The comparative data underscores the advantages of using a stable isotope-labeled, co-eluting internal standard such as Ethyl 2-Ethoxy-4-methylbenzoate-d10 . Its use leads to superior accuracy and precision, ensuring that the generated data is of the highest quality and meets the stringent requirements for regulatory submissions in drug development. By adhering to the principles of bioanalytical method validation, researchers can have full confidence in their quantitative results.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Global CRO Council for Bioanalysis. (2012). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Bioanalysis, 4(12), 1445-1452. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-Ethoxy-4-methylbenzoate-d10
This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-Ethoxy-4-methylbenzoate-d10. As professionals in research and drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework grounded in established safety protocols and regulatory standards to ensure the safe and compliant disposal of this deuterated compound.
Understanding the Compound: Hazard Identification and Risk Assessment
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is a stable, non-radioactive isotopically labeled compound.[1] While the deuterium labeling alters its properties for specific research applications, primarily by leveraging the kinetic isotope effect, its fundamental chemical hazards are expected to be similar to its non-deuterated analog.[2] Therefore, it must be treated as a hazardous chemical waste.[2]
A thorough risk assessment begins with consulting the Safety Data Sheet (SDS). While an SDS for the specific d10 variant may not always be available, the SDS for the parent compound, Ethyl 2-Ethoxy-4-methylbenzoate, or similar aromatic esters provides a strong basis for hazard evaluation.
Table 1: Hazard Profile and Key Safety Considerations (Proxy Data)
| Hazard Category | Description | Recommended Precautions & PPE |
|---|---|---|
| Physical Hazards | Likely a combustible liquid, similar to other aromatic esters.[3] Vapors may form explosive mixtures with air upon intense heating.[3][4] | Keep away from heat, sparks, open flames, and hot surfaces.[3] Store in a cool, dry, well-ventilated area.[5][6] Use explosion-proof equipment.[7] |
| Health Hazards | May be harmful if swallowed or inhaled and may cause skin and eye irritation.[8] | Always handle within a certified chemical fume hood.[2][9] Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[2][6] |
| Environmental Hazards | Potentially toxic to aquatic life.[3] Should not be released into the environment.[10] | Prevent entry into drains and waterways.[8] All waste and rinsate must be collected for proper disposal.[2] |
The Regulatory Landscape: Ensuring Compliance
The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment.[11] In the United States, several key regulations form the basis of our disposal protocols:
-
Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[11] Generators are responsible for determining if their waste is hazardous, overseeing its ultimate fate, and documenting its proper management.[11]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates a written Chemical Hygiene Plan (CHP) for laboratories.[9][12] This plan must include procedures for safe handling and disposal of hazardous chemicals, along with employee training.[9][12]
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and understanding the specific disposal procedures required at your facility.[2]
Pre-Disposal Protocol: Segregation and Container Management
Proper disposal begins at the point of waste generation. Meticulous segregation and container management are critical to prevent dangerous chemical reactions and ensure compliant disposal.[12][13]
Step 1: Waste Characterization The first step is to characterize the waste stream. Is it pure, unadulterated Ethyl 2-Ethoxy-4-methylbenzoate-d10? Or is it a solution containing other solvents? This determination will dictate the appropriate waste container.
Step 2: Segregation Never mix incompatible chemicals.[12] Based on its chemical structure (an ester, an organic compound without halogens), waste containing Ethyl 2-Ethoxy-4-methylbenzoate-d10 should be segregated as follows:
-
Primary Waste Stream: Non-Halogenated Organic Solvent Waste.
-
Segregate From:
Step 3: Container Selection and Labeling Proper containment is mandated by OSHA and the EPA.
-
Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[14]
-
Labeling: This is a critical compliance step.[13] The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
Disposal Workflow for Ethyl 2-Ethoxy-4-methylbenzoate-d10
The following diagram outlines the decision-making process for correctly disposing of waste containing this compound.
Caption: Decision workflow for segregating Ethyl 2-Ethoxy-4-methylbenzoate-d10 waste.
Step-by-Step Disposal Procedures
A. Liquid Waste (Pure compound or solutions with non-halogenated solvents)
-
Designate a Waste Container: Select a clean, dry, and appropriate container with a secure cap.[15]
-
Label Immediately: Affix a hazardous waste label and fill in all required information.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. Perform this transfer inside a chemical fume hood.
-
Secure Container: Tightly close the container cap. Do not overfill; leave at least 10% headspace for vapor expansion.[13]
-
Store Safely: Store the container in a designated satellite accumulation area within the lab, inside a secondary containment bin.[15]
-
Schedule Pickup: Once the container is full or has been stored for the maximum allowable time (typically six months in academic labs), contact your EHS department for pickup.
B. Contaminated Solid Waste (Gloves, Bench Paper, Wipes)
-
Minimize Contamination: Use only the necessary amount of absorbent material to clean up minor drips or spills.
-
Segregate: Place all contaminated solid waste into a designated, clearly labeled container or a chemically resistant bag. This container must also be labeled as "Hazardous Waste" with the chemical constituents listed.
-
Do Not Include Sharps: Never dispose of needles, glassware, or other sharp objects in a soft-sided bag or container.[12]
-
Schedule Pickup: Once the container is full, securely close it and arrange for EHS pickup.
C. Empty Containers
-
Triple Rinse: Empty containers that held Ethyl 2-Ethoxy-4-methylbenzoate-d10 must be triple-rinsed with a suitable non-halogenated solvent (e.g., ethanol or acetone).[2]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of in the appropriate non-halogenated organic liquid waste container.[2]
-
Deface Label: After triple-rinsing, deface or completely remove the original product label.
-
Final Disposal: The clean, rinsed container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this procedure with your institution's EHS guidelines.[2]
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the spill is large or poses a fire hazard.
-
Close the laboratory doors.
-
Contact your institution's EHS or emergency response team immediately from a safe location.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move the affected person to fresh air.[7]
-
Seek immediate medical attention for any exposure. Provide the medical team with the Safety Data Sheet.
-
By adhering to these procedures, we uphold our professional responsibility to ensure a safe working environment and protect our broader community and ecosystem. Always prioritize safety and consult your institution's EHS department when in doubt.
References
- Daniels Health. (2025, May 21).
- BenchChem. (2025).
- National Science Teaching Association (NSTA). (2024, August 16).
- Hazardous/Regulated Waste. (n.d.).
- National Research Council (US) Committee on Prudent Practices for Handling, Storing, and Disposing of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
- MTC. (2020, February 27). How To Dispose Of Lab Chemicals.
- Sigma-Aldrich. (2025, December 24).
- U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- The University of Texas at Austin Environmental Health and Safety (EHS). (n.d.). Chemical Waste.
- Fisher Scientific. (2025, December 18).
- U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
- Sigma-Aldrich. (2025, April 28).
- American Chemistry Council. (n.d.).
- Chegg. (2022, October 31).
- TCI Chemicals. (2019, April 9). SAFETY DATA SHEET: 2-[2-(2-Methoxyethoxy)
- Dartmouth College Environmental Health and Safety (EHS). (n.d.). Hazardous Waste Disposal Guide.
- eCFR. (2023, August 9).
- Fisher Scientific. (2024, February 2).
- Pfaltz & Bauer. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.).
- Regulations.gov. (2005, July 1). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS.
- Singh, U. B., et al. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega.
- The University of Texas at Austin Office of Environmental Health & Safety. (1998, March). Procedures for Disposal of Hazardous Waste.
- ChemicalBook. (2026, January 17).
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- University of Ljubljana Repository (RUL). (2025). Sustainable synthetic routes to deuterium-labelled organic compounds using immobilized and recyclable (bio)
- Sigma-Aldrich. (2010, July 28).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.se [fishersci.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. osha.gov [osha.gov]
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- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Ethyl 2-Ethoxy-4-methylbenzoate-d10
Chemical Context & Hazard Profiling
Ethyl 2-Ethoxy-4-methylbenzoate-d10 (CAS: 1246819-13-5) is a high-purity stable isotope primarily utilized as an Internal Standard (IS) in LC-MS/MS bioanalysis. While its toxicological profile mirrors its non-deuterated parent (Ethyl 2-ethoxy-4-methylbenzoate), its operational handling requires elevated rigor due to two factors: economic value and isotopic integrity .
The "Dual-Hazard" Concept
In handling this compound, you face two distinct risks that must be mitigated simultaneously:
-
Toxicological Risk (To You): Like most benzoate esters, this compound is a potential skin/eye irritant and respiratory tract irritant.
-
Integrity Risk (To the Data): Deuterated standards are susceptible to isotopic dilution via moisture (hydrolysis risk) and physical loss due to static charge. Your PPE serves as a firewall against both.
| Hazard Class | GHS Classification (Derived*) | Operational Implication |
| Health | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) | Direct contact causes dermatitis; mucosal irritation. |
| Physical | Combustible Liquid (H227) | Flash point is likely >90°C, but vapors can accumulate. |
| Integrity | Hygroscopic / Static-Prone | Moisture can drive ester hydrolysis; static can disperse mg quantities. |
*Based on structural analogs (Ethyl Benzoate/Methyl Benzoate) where specific d10 SDS is unavailable.
The PPE Firewall (Personal Protective Equipment)
Do not treat this as "just another chemical." Use the "Clean-Trace" protocol to prevent background interference in mass spectrometry.
PPE Selection Matrix
| Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-6 mil) | Permeation & Purity: Benzoates can permeate thin latex. Double gloving prevents skin oils (which contain natural esters) from contaminating the IS if the outer glove is compromised. |
| Eye Protection | ANSI Z87.1 Safety Glasses with side shields. | Splash Dynamics: In the event of a micro-spill during pipetting, side shields prevent lateral entry of droplets. |
| Respiratory | Fume Hood (Primary) N95 (Secondary - only if outside hood) | Vapor Control: Esters have high vapor pressures. Handling must occur inside a certified chemical fume hood to prevent inhalation and olfactory fatigue. |
| Body Defense | Anti-Static Lab Coat (Cotton/Polyester blend) | Electrostatics: Synthetic lab coats generate static fields that can cause dry d10-powder to "jump" from the spatula, leading to mass balance errors. |
Operational Workflow & Logic
The following diagram illustrates the critical control points (CCPs) where PPE and engineering controls intersect to preserve safety and data quality.
Figure 1: Critical Control Points for handling Deuterated Standards. Note the equilibration step to prevent moisture condensation.
Step-by-Step Operational Protocol
Phase A: Preparation (The "Dry" Phase)
-
Thermal Equilibration: Remove the vial from the freezer (-20°C). Do not open until it reaches room temperature (approx. 30 mins). Opening a cold vial introduces atmospheric moisture, which condenses on the d10-ester, altering the weight and potentially hydrolyzing the ester bond.
-
Static Mitigation: Place a portable ionizing bar or anti-static gun near the microbalance.
-
Why? Deuterated solids are often dry and fluffy. Static charge can cause the powder to repel from the spatula, creating an inhalation hazard and loss of expensive material.
-
Phase B: Weighing & Solubilization
-
Don PPE: Put on inner gloves, lab coat, and then outer gloves.
-
Open in Hood: uncap the vial inside the fume hood.
-
Transfer: Using a clean, solvent-washed micro-spatula, transfer the specific mass (e.g., 1-5 mg) to a volumetric flask.
-
Technique: Do not tap the spatula on the flask rim; use the ionizer to neutralize charge if powder clings.
-
-
Dissolution: Immediately add the solvent (typically Methanol or Acetonitrile, LC-MS grade).
-
Safety Note: Add solvent slowly to avoid aerosolizing the powder.
-
-
Seal & Sonicate: Cap the flask immediately. Sonicate for 5 minutes to ensure complete dissolution.
Phase C: Decontamination & Disposal
-
Primary Waste: Rinse the original vial with solvent 3x and add to the solution (if quantitative recovery is needed) or dispose of the vial in Solid Hazardous Waste (Trace Organics) .
-
Liquid Waste: Dispose of any excess stock solution in the Non-Halogenated Organic Solvent stream (unless a halogenated solvent was used).
-
Glove Removal: Remove outer gloves inside the hood and dispose of them as contaminated waste. Retain inner gloves until you have left the lab zone.
Emergency Response Procedures
| Scenario | Immediate Action | Follow-Up |
| Skin Contact | Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption). | Report to EHS. Monitor for erythema (redness). |
| Eye Contact | Flush at eyewash station for 15 minutes, holding eyelids open. | Seek medical evaluation immediately.[1][2][3][4] |
| Spill (Powder) | Cover with a wet paper towel (solvent-dampened) to prevent dust dispersion. Wipe up.[5] | Treat waste as hazardous. Clean area with detergent. |
| Spill (Liquid) | Absorb with vermiculite or spill pads. | Ventilate the area.[2][3][4][5][6][7] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-ethoxy-4-methylbenzoate. Retrieved from [Link]
-
ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
